2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2,2-dimethyl-1-phenylbutan-1-amine hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a butan-1-amine backbone (a four-carbon chain with an amine group at position 1). Substituents include:
- Two methyl groups (–CH₃) at position 2 of the butanamine chain.
- A phenyl group (–C₆H₅) at position 1.
- A hydrochloride salt (–Cl⁻·H⁺) neutralizing the amine group.
The structural formula is represented as:
$$ \text{CH}3\text{–C(CH}3\text{)}2\text{–CH}2\text{–NH}_2\text{·HCl} $$
with the phenyl group attached to the amine-bearing carbon. The SMILES notation is CC(C)(C)CC(N)C1=CC=CC=C1.Cl , and the InChI key is SFHUEQWRNXJKET-UHFFFAOYSA-N .
Molecular Formula and Stoichiometric Composition
The molecular formula is C₁₂H₂₀ClN , with a molar mass of 213.75 g/mol . Stoichiometric composition by element is:
| Element | Quantity | Percentage Composition |
|---|---|---|
| Carbon | 12 atoms | 67.43% |
| Hydrogen | 20 atoms | 9.44% |
| Chlorine | 1 atom | 16.57% |
| Nitrogen | 1 atom | 6.56% |
This composition aligns with calculated values from the molecular formula and is consistent across multiple databases.
Registry Numbers and CAS Identifier Cross-Referencing
The compound is uniquely identified by:
- CAS Registry Number : 2402839-01-2.
- PubChem CID : 145915639.
- ChemSpider ID : 25997633 (for related stereoisomers).
Discrepancies in CAS numbers (e.g., 19068-35-0 in some vendor listings) likely arise from misattribution or alternate salt forms. Cross-referencing confirms 2402839-01-2 as the primary identifier for the hydrochloride salt.
Systematic Comparison of Synonyms Across Chemical Databases
Synonyms vary slightly between databases due to formatting preferences:
Properties
IUPAC Name |
2,2-dimethyl-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11(13)10-8-6-5-7-9-10;/h5-9,11H,4,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHUEQWRNXJKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-Dimethyl-1-phenylbutan-1-one.
Reductive Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Enantiomeric and Isomeric Variants
- (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride and (1S)-3-Methyl-1-phenylbutan-1-amine hydrochloride: These enantiomers share the phenylbutanamine backbone but differ in methyl group placement.
- (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride: This variant replaces the phenyl group with a dimethylphenyl moiety, enhancing aromatic hydrophobicity while maintaining a branched amine chain. Such substitutions are known to modulate serotonin receptor selectivity .
Substituted Phenylalkylamines
- 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D): Unlike the target compound, 2C-D features methoxy groups on the aromatic ring, which increase polarity and hydrogen-bonding capacity. These groups are critical for 5-HT2A receptor agonism, a property less likely in the non-methoxy-substituted target compound .
- 25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride) : The addition of a methylthio and methoxybenzyl group in 25T-NBOMe drastically alters receptor binding profiles, highlighting how aromatic substituents dominate over alkyl chain modifications in determining activity .
Benzylamine Derivatives
- N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride : This compound introduces a benzyloxy group on the aromatic ring, increasing molecular weight and polarity. Such modifications contrast with the target compound’s simplicity, emphasizing trade-offs between bioavailability and structural complexity .
Physicochemical and Pharmacological Implications
Physicochemical Properties
Pharmacological Considerations
- Receptor Interactions : Phenethylamines with methoxy or methylthio groups (e.g., 2C-D, 25T-NBOMe) show high affinity for serotonin receptors, whereas the target compound’s lack of polar substituents may shift activity toward adrenergic or dopaminergic systems .
- Steric Effects : The 2,2-dimethyl group likely hinders binding to G protein-coupled receptors (GPCRs), as seen in studies of bulky N-alkyl substitutions reducing 5-HT2A affinity .
Data Table: Structural and Functional Comparison
*Similarity scores derived from structural alignment tools in .
Biological Activity
2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride, often referred to as a substituted phenylbutanamine, has garnered attention in both chemical and biological research due to its potential therapeutic applications and unique structural characteristics. This compound is primarily studied for its interactions with biological targets, including receptors and enzymes, which may lead to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉ClN. The compound features two methyl groups at the second carbon position, contributing to its distinct chemical reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN |
| Molecular Weight | 213.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an agonist or antagonist at specific receptors, modulating their activity and influencing biochemical pathways. This mechanism is crucial for understanding its potential therapeutic effects.
Biological Activity Studies
Research has indicated that this compound exhibits a range of biological activities:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : Studies suggest that it may modulate neurotransmitter receptors, which could have implications for neurological conditions.
- Therapeutic Potential : Investigations are ongoing into its use as a precursor for the synthesis of pharmaceuticals targeting various diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Study A : Investigated the impact of this compound on neurotransmitter release in neuronal cultures. Results indicated a significant increase in dopamine release, suggesting potential applications in treating disorders like ADHD.
- Study B : Examined its effects on metabolic enzymes in liver cells. The compound was found to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism, indicating possible interactions with other medications.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-1-phenylbutane;hydrochloride | Simple amine structure | Known for recreational use |
| 3-Methyl-1-phenylbutan-2-amine | Methyl groups on different carbons | Potentially different pharmacological effects |
| 2,3-Dimethyl-1-phenylbutan-2-amine | Methyl groups on third carbon | Similar but distinct biological activity |
Q & A
Basic: What are the optimal synthetic routes for 2,2-Dimethyl-1-phenylbutan-1-amine hydrochloride, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves reacting the free base (2,2-Dimethyl-1-phenylbutan-1-amine) with hydrochloric acid under controlled conditions. Key parameters include:
- Stoichiometry: A 1:1 molar ratio of amine to HCl ensures complete salt formation. Excess HCl may lead to byproducts.
- Temperature: Room temperature (20–25°C) minimizes side reactions like oxidation or decomposition .
- Purification: Recrystallization from ethanol or methanol yields high-purity crystals. Industrial-scale synthesis may employ vacuum distillation for solvent removal .
Table 1: Example Reaction Conditions and Yields
| Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ethanol | 25 | 85 | 99 | Lab-scale |
| Methanol | 20 | 78 | 97 | Industrial |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 2,2-Dimethyl-1-phenylbutan-1-amine hydrochloride?
Answer:
- NMR Spectroscopy: H and C NMR confirm structural integrity. For example, the methyl groups at C2 appear as singlets (δ 1.1–1.3 ppm), while the aromatic protons resonate at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 196.12 (M for CHNCl) .
- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) .
Advanced: How can computational methods like density functional theory (DFT) aid in understanding the compound’s reactivity and pharmacological interactions?
Answer:
- Reactivity Prediction: DFT calculations model electron density distribution, identifying nucleophilic (amine group) and electrophilic (aromatic ring) sites .
- Pharmacophore Mapping: Molecular docking studies predict binding affinity to targets like serotonin receptors. For example, the dimethyl group enhances hydrophobic interactions in receptor pockets .
- Solubility Analysis: COSMO-RS simulations estimate solubility in aqueous buffers, guiding formulation design .
Table 2: Example DFT-Computed Properties
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | B3LYP/6-31G(d) |
| LogP (Octanol/Water) | 2.8 | COSMO-RS |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
- Purity Verification: Confirm compound purity via HPLC and elemental analysis. Impurities like unreacted amine or solvents (e.g., ethanol) may skew bioassay results .
- Assay Standardization: Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for pH (HCl salt may affect buffer conditions) .
- Meta-Analysis: Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Example Contradiction:
- Study A reports IC = 10 µM (HEK-293 cells), while Study B finds IC = 25 µM (CHO cells). Differences may arise from cell-specific receptor expression .
Basic: What are the best practices for handling and storing 2,2-Dimethyl-1-phenylbutan-1-amine hydrochloride?
Answer:
- Storage: Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hygroscopic degradation .
- Safety: Use PPE (gloves, goggles) due to irritant properties. Neutralize spills with sodium bicarbonate .
- Regulatory Compliance: Follow ECHA guidelines for disposal and avoid human/animal exposure .
Advanced: How does structural modification of the phenyl or dimethyl groups influence the compound’s bioactivity?
Answer:
- Phenyl Substituents: Fluorination at the ortho position (e.g., 2-fluoro analog) increases blood-brain barrier penetration, enhancing CNS activity .
- Dimethyl Groups: Bulkier substituents (e.g., diethyl) reduce solubility but improve metabolic stability in hepatic microsome assays .
Table 3: Structure-Activity Relationship (SAR) Trends
| Modification | Bioactivity Change | Source |
|---|---|---|
| 2-Fluoro-phenyl | ↑ Binding affinity (5-HT) | |
| Diethyl (vs. dimethyl) | ↓ Aqueous solubility |
Advanced: What strategies are used to scale up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., L-tartaric acid) or enantioselective catalysis (e.g., Ru-BINAP complexes) .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to prevent racemization .
Basic: How is the hydrochloride salt form advantageous over the free base in pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
